![molecular formula C24H24N4O3 B2746141 2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-02-5](/img/structure/B2746141.png)
2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound is a complex organic molecule that includes a benzoylpiperidine moiety and a dipyridopyrimidinone moiety . Benzoylpiperidine derivatives have been studied as potential inhibitors of the glycine transporter 1 (GlyT1), which is a strategy in drug discovery for schizophrenia .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoylpiperidine derivatives can be developed by bioisosteric replacement and mimicking of the pyridine ring of RG1678 .Scientific Research Applications
Monoamine Releasing Agent
This compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is particularly efficacious as a releaser of norepinephrine .
GlyT1 Inhibitor
It serves as a potential and selective GlyT1 inhibitor , which is a strategy currently investigated in drug discovery for schizophrenia .
Antitumor Activity
Some derivatives of this compound have demonstrated potent antitumor activity , making it a candidate for cancer research .
Blood-Brain Barrier Penetration
The compound has been optimized for blood-brain barrier penetration , which is crucial for the treatment of central nervous system disorders .
Monoamine Oxidase Inhibitor
It also functions as a monoamine oxidase inhibitor (MAOI) , with a preference for MAO-A, which has implications for treating various psychiatric disorders .
NMDA Antagonist Pharmacology
An analogue of this compound was found to have utility in treating psychosis and preventing brain damage due to its NMDA antagonist pharmacology .
Synthesis of Atypical Antipsychotic Agents
The compound’s structure has been used as a scaffold for the synthesis of atypical antipsychotic agents, showing high selectivity and potency .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(17-6-2-1-3-7-17)26-13-9-18(10-14-26)23(30)27-15-11-20-19(16-27)24(31)28-12-5-4-8-21(28)25-20/h1-8,12,18H,9-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNTOLJIIADJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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